molecular formula C16H14F3N5O3 B2449597 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034383-41-8

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2449597
CAS No.: 2034383-41-8
M. Wt: 381.315
InChI Key: PBVILPKDEUVFDL-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic compound characterized by its intricate molecular structure. This compound has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique arrangement of its functional groups confers distinct chemical and biological properties, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3/c1-24-9-11(7-21-24)15-22-14(27-23-15)8-20-13(25)6-10-2-4-12(5-3-10)26-16(17,18)19/h2-5,7,9H,6,8H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVILPKDEUVFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide typically involves a multi-step process The initial step often includes the formation of the 1-methyl-1H-pyrazol-4-yl and 1,2,4-oxadiazol-5-yl moieties, followed by their coupling through a methylation reaction

Industrial Production Methods: On an industrial scale, the production of this compound would be optimized for cost-efficiency and yield. Large-scale synthesis would involve automated systems for precise control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors might be employed to streamline the process and enhance the scalability of production.

Chemical Reactions Analysis

Hydrolysis of Amide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Key Findings
6 M HCl, reflux (4–6 h)2-(4-(Trifluoromethoxy)phenyl)acetic acid + Oxadiazole-pyrrolidine derivativeComplete cleavage confirmed via LC-MS; reaction rate increases with temperature
2 M NaOH, 80°C (2 h)Sodium salt of acetic acid + Free amine intermediateRequires polar aprotic solvents (e.g., DMF) for optimal yield (82–89%)

This reaction is critical for prodrug activation or metabolite studies.

Nucleophilic Substitution at Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in nucleophilic attacks due to electron-deficient N-O bonds:

Reagent Site Product Applications
Grignard reagents (RMgX)C-3 positionSubstituted oxadiazole derivativesFunctionalization for enhanced bioactivity
Sodium methoxideO-N linkageRing-opening to form amidoxime intermediatesPrecursor for heterocyclic diversification

The oxadiazole’s stability in aqueous environments (pH 4–9) makes it suitable for late-stage modifications .

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Yield
PhenylacetyleneCu(I)-catalyzed, 100°C, 12 hTriazole-fused hybrid compound67%
Nitrile oxidesMicrowave, 120°C, 30 minIsoxazoline derivatives73%

These reactions expand the compound’s structural complexity for SAR studies in medicinal chemistry.

Reduction of Oxadiazole

Catalytic hydrogenation selectively reduces the oxadiazole ring:

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°C1,2,4-Triazoline derivative>95% conversion; no amide cleavage
Raney NiH₂ (3 atm), THF, 50°CPartially saturated oxadiazole analog78% yield; retains trifluoromethoxy

Reduction pathways are pH-sensitive, with acidic conditions favoring ring opening .

Functionalization of Trifluoromethoxy Group

The -OCF₃ moiety undergoes electrophilic substitution:

Reagent Position Product Biological Impact
HNO₃/H₂SO₄ParaNitro-substituted derivativeEnhanced COX-2 inhibition (IC₅₀: 0.8 μM vs. 2.1 μM parent)
Cl₂/FeCl₃MetaChlorinated analogImproved metabolic stability (t₁/₂: 6.2 h vs. 3.1 h)

Electron-withdrawing substituents amplify the compound’s pharmacokinetic profile .

Cross-Coupling Reactions

The pyrazole ring enables palladium-mediated couplings:

Reaction Type Conditions Product Catalyst Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-modified analogTON: 1,200
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-alkylated derivativesYield: 85–91%

These reactions are pivotal for introducing pharmacophores like aminothiazoles .

Photochemical Reactivity

UV irradiation induces structural rearrangements:

Wavelength Solvent Product Mechanism
254 nmAcetonitrilePyrazole-oxadiazole dimerRadical-mediated C–N bond cleavage
365 nmMethanolIsomeric oxadiazole-pyrrole derivative -sigmatropic shift

Photodegradation studies confirm stability under standard storage conditions (t₁/₂ > 24 months at 25°C).

Key Research Findings:

  • Bioactivity Modulation : Electrophilic substitutions at the trifluoromethoxy group improve target binding affinity (Kd: 12 nM vs. 45 nM parent) .

  • Synthetic Flexibility : Multi-step sequences achieve >15 derivatives with yields exceeding 70% .

  • Stability Profile : Hydrolytic degradation in plasma is minimal (<5% over 6 h), supporting oral bioavailability.

This compound’s reactivity profile underscores its versatility in drug discovery, particularly for antimicrobial and anti-inflammatory applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide have shown promising results against various cancer cell lines. The structural features of oxadiazoles contribute to their ability to inhibit tumor growth effectively.

Key Findings:

  • A related compound demonstrated significant growth inhibition against several cancer cell lines with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different tests .
  • The introduction of trifluoromethoxy groups has been associated with enhanced biological activity, making these compounds suitable candidates for further development in cancer therapy .

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial properties. Compounds containing this structure have been tested for their effectiveness against both Gram-positive and Gram-negative bacteria.

Study Insights:

  • Research has indicated that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents .
  • The synthesis of various substituted oxadiazoles has led to the discovery of compounds with potent activity against resistant bacterial strains .

Pesticidal Activity

Compounds similar to this compound have been studied for their efficacy as pesticides.

Research Highlights:

  • The compound's ability to control phytopathogenic microorganisms has been documented in patent literature, indicating its potential use in crop protection strategies .
  • Oxadiazole derivatives are being explored for their role in developing environmentally friendly pesticides that target specific plant pathogens without harming beneficial species.

ADMET Properties

The pharmacokinetic profiles of oxadiazole-containing compounds are crucial for their development as therapeutic agents. Recent studies have focused on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds.

Findings:

  • Many synthesized oxadiazole derivatives comply with Lipinski's rule of five, indicating favorable drug-like properties which enhance their viability as pharmaceutical agents .

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For instance, its binding to an enzyme's active site may inhibit the enzyme's activity, thereby altering a biochemical pathway related to a disease state.

Comparison with Similar Compounds

When compared to similar compounds, N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its unique trifluoromethoxyphenyl group, which imparts distinct electronic properties. Similar compounds, such as those lacking the trifluoromethoxy group, may exhibit different reactivity and biological activity. Some examples of similar compounds include:

  • N-((3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

  • N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • 1,2,4-Oxadiazole : A heterocyclic ring known for its diverse biological activities.
  • Pyrazole moiety : Contributes to the compound's pharmacological properties.
  • Trifluoromethoxy group : Enhances lipophilicity and biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms to exert their biological effects:

  • Anticancer Activity :
    • The oxadiazole derivatives have shown potential in inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • Studies reveal that hybridization of oxadiazoles with other anticancer pharmacophores can enhance their efficacy against cancer cells by targeting multiple pathways .
  • Antimicrobial Activity :
    • The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives of 1,3,4-oxadiazoles have been reported to inhibit Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis .
    • Antitubercular activity has been observed in compounds with similar structures, indicating a potential application in treating resistant strains of tuberculosis .

Research Findings and Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives similar to the compound :

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of HDAC and telomerase; blocking cell proliferation pathways
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitubercularSignificant activity against M. tuberculosis strains
AntidiabeticSome derivatives show hypoglycemic effects
Anti-inflammatoryPotential to reduce inflammation through various pathways

Case Study: Anticancer Potential

One study highlighted the synthesis of 1,3,4-oxadiazole derivatives which exhibited cytotoxicity against various cancer cell lines. The most potent compounds were identified through molecular docking studies that assessed their binding affinity to target proteins involved in cancer progression .

Case Study: Antimicrobial Efficacy

In another study, a series of oxadiazole derivatives were tested for antimicrobial activity. Compounds showed varying degrees of effectiveness against E. coli and S. aureus, with some exhibiting MIC values comparable to standard antibiotics . This underscores the potential for developing new antimicrobial agents based on this scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole core in this compound?

  • Answer : The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. For analogous structures, refluxing amidoximes with carboxylic acid derivatives (e.g., using pyridine and Zeolite Y-H as catalysts) under controlled dehydration conditions (150°C, 5 hours) has yielded high-purity products . Alternatively, nucleophilic substitution with K₂CO₃ in DMF at room temperature can facilitate intermediate steps, such as thiol-alkylation, which is critical for functionalizing the oxadiazole scaffold .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., distinguishing pyrazole C-H environments).
  • HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase.
  • Mass spectrometry (HRMS) to verify molecular ion peaks, particularly for the trifluoromethoxy group (exact mass ~383.12 g/mol).
  • Recrystallization from ethanol or DMF/water mixtures can improve crystallinity for X-ray diffraction studies .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Answer : Prioritize assays aligned with structural analogs:

  • Antiproliferative activity : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations, with cisplatin as a positive control.
  • Enzyme inhibition : Screen against kinases or proteases due to the oxadiazole’s metal-chelating potential.
  • Dose-response curves (IC₅₀ calculations) and cytotoxicity controls (e.g., normal fibroblast cells) are essential for specificity assessment .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s target binding affinity?

  • Answer :

  • Perform docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or PARP).
  • Focus on the trifluoromethoxy group’s electron-withdrawing effects, which may enhance hydrophobic interactions in active sites.
  • Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 50–100 ns trajectories .

Q. What strategies address contradictory bioactivity data across similar oxadiazole derivatives?

  • Answer : Systematically evaluate:

  • Structural variables : Compare substituent effects (e.g., pyrazole vs. triazole rings) using SAR tables. For example, replacing phenyl with pyridinyl groups may alter solubility and target engagement .
  • Assay conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability.
  • Metabolic stability : Use liver microsome assays to identify degradation pathways (e.g., cytochrome P450 interactions) that may reduce efficacy .

Q. How can reaction yields be improved during scale-up synthesis?

  • Answer :

  • Catalyst optimization : Replace Zeolite Y-H with recyclable alternatives (e.g., Amberlyst-15) to reduce waste.
  • Flow chemistry : Continuous-flow systems can enhance mixing and temperature control for cyclization steps, improving reproducibility .
  • DoE (Design of Experiments) : Apply Taguchi or response surface methods to identify critical factors (e.g., solvent ratio, temperature) for maximizing yield .

Data Contradiction Analysis

Q. Why do some studies report low solubility despite the compound’s polar functional groups?

  • Answer : The trifluoromethoxy group introduces hydrophobicity, countering the oxadiazole’s polarity. Mitigation strategies:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays.
  • Prodrug derivatization : Introduce phosphate or glycoside groups to enhance aqueous solubility temporarily .

Methodological Best Practices

  • Synthetic Reproducibility : Document catalyst activation (e.g., Zeolite Y-H pre-drying at 200°C) and moisture control (argon atmosphere) to prevent side reactions .
  • Biological Data Interpretation : Normalize activity data to molarity (not weight/volume) to account for molecular weight variability in analogs .

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